2-Nitro-5-pyrrolidin-1-ylbenzonitrile

Description

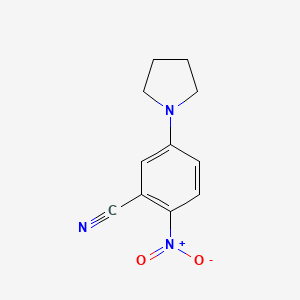

2-Nitro-5-pyrrolidin-1-ylbenzonitrile is a nitrile-substituted aromatic compound featuring a nitro (-NO₂) group at the 2-position and a pyrrolidine ring at the 5-position of the benzene ring. The electron-withdrawing nitro group and the electron-donating pyrrolidine moiety create distinct electronic and steric effects, influencing reactivity and interactions with biological targets.

Properties

Molecular Formula |

C11H11N3O2 |

|---|---|

Molecular Weight |

217.22 g/mol |

IUPAC Name |

2-nitro-5-pyrrolidin-1-ylbenzonitrile |

InChI |

InChI=1S/C11H11N3O2/c12-8-9-7-10(13-5-1-2-6-13)3-4-11(9)14(15)16/h3-4,7H,1-2,5-6H2 |

InChI Key |

JHQWITOJMJPXJS-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-5-pyrrolidin-1-ylbenzonitrile typically involves the reaction of pyrrolidine with 2-chloro-5-nitrobenzonitrile. The reaction is carried out in ethanol as a solvent and requires heating for approximately 2 hours . The reaction conditions are relatively mild, making this method efficient and practical for laboratory-scale synthesis.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis method. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-5-pyrrolidin-1-ylbenzonitrile can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed

Reduction: 2-Amino-5-pyrrolidin-1-ylbenzonitrile.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives, though specific products depend on the reaction conditions.

Scientific Research Applications

2-Nitro-5-pyrrolidin-1-ylbenzonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Studied for its potential therapeutic applications, particularly in drug discovery and development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Nitro-5-pyrrolidin-1-ylbenzonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may bind to proteins or enzymes, altering their activity and leading to various biological effects. The nitro group and pyrrolidine ring are likely key functional groups involved in these interactions .

Comparison with Similar Compounds

Structural Analogs and Positional Isomerism

The most direct analog is 5-nitro-2-pyrrolidin-1-ylbenzonitrile (Ref: 10-F366321), a positional isomer where the nitro and pyrrolidine groups are reversed (5-NO₂, 2-pyrrolidin) . Key differences include:

Functional Group Variations in Benzonitrile Derivatives

4-Amino-3-bromo-5-chlorobenzonitrile

This compound (listed in ) replaces the nitro and pyrrolidine groups with amino (-NH₂), bromo (-Br), and chloro (-Cl) substituents. Key comparisons:

- Reactivity: The amino group is electron-donating, enhancing ring reactivity toward electrophilic substitution, unlike the nitro group’s electron-withdrawing nature .

- Applications: Amino and halogen substituents make this compound a candidate for cross-coupling reactions, whereas the pyrrolidine group in the target compound may favor hydrogen-bonding interactions.

2-Iodo-3-(trifluoromethyl)benzonitrile

This analog () features iodine and trifluoromethyl (-CF₃) groups:

- Steric Effects : The bulky -CF₃ group introduces steric hindrance, reducing accessibility for nucleophilic attack compared to the pyrrolidine group in the target compound .

- Electronic Profile : -CF₃ is strongly electron-withdrawing, amplifying the nitrile’s electrophilicity more than the nitro group in the target compound.

Physicochemical Properties

A comparative analysis of solubility and stability is inferred from structural features:

Research and Industrial Relevance

- Synthetic Utility: The target compound’s nitro group facilitates reduction to amines, while the pyrrolidine moiety offers a handle for further functionalization. In contrast, halogenated analogs like 4-Amino-3-bromo-5-chlorobenzonitrile are preferred for Suzuki-Miyaura couplings .

- Biological Activity : Pyrrolidine-containing nitriles are explored as kinase inhibitors, whereas nitro-substituted analogs may exhibit antibacterial properties. The discontinued 5-nitro isomer’s lack of commercial availability highlights the importance of substituent positioning in drug development pipelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.